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Compound of Interest

2-Isopropyloxazole-4-carboxylic
Compound Name: d
aci

Cat. No.: B126759

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged
structure in medicinal chemistry. Its unique electronic and steric properties allow it to serve as a
versatile scaffold in a multitude of biologically active molecules and natural products. Oxazole
derivatives are known to exhibit a wide range of pharmacological activities, making them highly
desirable targets for synthesis.[1] The incorporation of a carboxylic acid functional group further
enhances the molecular complexity and potential for biological interaction. Carboxylic acids are
present in approximately 25% of all commercial pharmaceuticals, where they often play a
crucial role in binding to biological targets, improving water solubility, and modulating
pharmacokinetic properties.[2]

2-Isopropyloxazole-4-carboxylic acid combines these two key features: a stable heterocyclic
core and an ionizable functional group. The isopropyl group at the 2-position adds lipophilicity,
which can be critical for membrane permeability and hydrophobic interactions with target
proteins. This guide serves as a foundational resource for researchers interested in
synthesizing, characterizing, and utilizing this compound in their drug development pipelines.

Physicochemical Properties

The fundamental properties of 2-isopropyloxazole-4-carboxylic acid are crucial for its
handling, characterization, and application. While experimental physical data such as melting
and boiling points are not widely reported, its molecular formula and weight have been
definitively established.[3]
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Property Value Source

Molecular Formula C7H9NOs3 [3]

Molecular Weight 155.15 g/mol [3114]
2-isopropyloxazole-4-

UPAC Name carb:xyl?: acid

CAS Number 153180-21-3 [4]

Canonical SMILES CC(C)C1=NC(=C01)C(=0)0O [3]

Appearance (Predicted) White to off-white

solid

(Predicted) Soluble in polar

organic solvents (Methanol,
Solubility DMSO, DMF); low solubility in [5]

water, but soluble in aqueous

base.

Synthesis and Purification

The synthesis of substituted oxazoles has evolved significantly, moving from classical
condensation reactions to more efficient, high-yield modern methodologies. For 2-
isopropyloxazole-4-carboxylic acid, a highly efficient approach can be adapted from
protocols that construct the oxazole ring directly from a carboxylic acid and an isocyanide
derivative.[1][6] This strategy avoids the need for harsh reagents and often proceeds with high
functional group tolerance.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the oxazole ring into two
key synthons: an activated form of isobutyric acid and a synthon providing the C4-carboxyl and
C5 atoms, such as an isocyanoacetate ester.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.chemsynthesis.com/base/chemical-structure-20140.html
https://www.chemsynthesis.com/base/chemical-structure-20140.html
https://www.sigmaaldrich.com/HK/zh/search/isopropyl-carboxylic-acid?focus=products&page=1&perpage=30&sort=relevance&term=isopropyl%20carboxylic%20acid&type=product_name
https://www.sigmaaldrich.com/HK/zh/search/isopropyl-carboxylic-acid?focus=products&page=1&perpage=30&sort=relevance&term=isopropyl%20carboxylic%20acid&type=product_name
https://www.chemsynthesis.com/base/chemical-structure-20140.html
https://www.docsity.com/en/docs/identification-of-carboxylic-acids/8989579/
https://www.benchchem.com/product/b126759?utm_src=pdf-body
https://www.benchchem.com/product/b126759?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11915381/
https://pubs.acs.org/doi/10.1021/acs.joc.4c03166
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Isobutyric Acid + Ethyl Isocyanoacetate < [3+2] Cycloaddition 2-1sopropyloxazole-4-carboxylic acid

Step 1: Carboxylic Acid Activation

1. Add Isobutyric Acid (1.0 eq) and DMAP (1.5 eq) to DCM

Y
2. Add DMAP-TF (1.3 eq)

A4

3. Stir for 5 min at room temperature

Step 2: C)g;:loaddition

4. Add Ethyl Isocyanoacetate (1.2 eq)

A4

5. Heat mixture at 40 °C for 3-6 h

A4

6. Monitor reaction by TLC/LC-MS

Step 3: Saponifi‘;ation & Workup

7. Cool to RT, add LiOH in THF/H20

A4

8. Stir until ester hydrolysis is complete

\4
9. Acidify with HCI to pH ~2

\

10. Extract with Ethyl Acetate

A4

11. Dry (Naz2S0a), filter, and concentrate

Purify by Column Chromatography
or Recrystallization

Y

>
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Caption: Workflow for the synthesis of 2-isopropyloxazole-4-carboxylic acid.

Step-by-Step Methodology:

o Activation: To a flame-dried, screw-capped vial equipped with a magnetic stir bar, add
isobutyric acid (1.0 equiv), 4-dimethylaminopyridine (DMAP, 1.5 equiv), and anhydrous
dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere.

o Reagent Addition: Add the stable triflylpyridinium reagent (DMAP-Tf, 1.3 equiv) to the
mixture. Stir for 5 minutes at room temperature until all solids dissolve, forming the activated
acylpyridinium salt in situ.

o Rationale: The carboxylic acid is not sufficiently electrophilic to react directly. DMAP-Tf
converts the acid into a highly reactive acylpyridinium salt, which readily undergoes
nucleophilic attack by the isocyanide. 3[1][6]. Cycloaddition: Add ethyl isocyanoacetate
(1.2 equiv) to the reaction mixture. Seal the vial and place it in a preheated oil bath at 40
°C.

e Monitoring: Stir the reaction for 3-6 hours, monitoring its progress by Thin Layer
Chromatography (TLC) or LC-MS until the starting material is consumed.

o Hydrolysis: After cooling the reaction to room temperature, add a solution of lithium
hydroxide (LIOH, 3.0 equiv) in a 1:1 mixture of THF and water. Stir vigorously until
saponification of the ethyl ester is complete (as monitored by TLC/LC-MS).

o Workup: Transfer the mixture to a separatory funnel and wash with DCM to remove non-
polar impurities. Acidify the aqueous layer to a pH of ~2 using 1M HCI, which will precipitate
the carboxylic acid product.

o Extraction: Extract the acidified aqueous layer three times with ethyl acetate. Combine the
organic extracts.

 Purification: Dry the combined organic layers over anhydrous sodium sulfate (Naz=S0Oa), filter,
and concentrate in vacuo. The crude product can be purified by flash column
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chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl
acetate/hexanes).

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of
spectroscopic methods provides a complete picture of the molecular structure. While specific
experimental spectra for this exact compound are not readily available in the public domain, its
expected spectroscopic features can be accurately predicted based on its structure and data
from analogous compounds.

[7][8]| Technique | Expected Features | | :--- | :--- | | *tH NMR (400 MHz, CDCIs3) | 6 ~8.3 ppm (s,
1H): Proton at the C5 position of the oxazole ring. d ~3.2 ppm (sept, 1H, J = 7 Hz): Methine
proton (-CH) of the isopropyl group. & ~1.4 ppm (d, 6H, J = 7 Hz): Methyl protons (-CH3s) of the
isopropyl group. & >10 ppm (br s, 1H): Carboxylic acid proton (-COOH), often broad and may
exchange with D20. | | 3C NMR (100 MHz, CDCIs) | & >165 ppm: Carboxylic acid carbonyl
carbon (C=0). 6 ~160-165 ppm: Oxazole C2 carbon (attached to isopropyl). 6 ~140-145 ppm:
Oxazole C5 carbon. & ~125-130 ppm: Oxazole C4 carbon (attached to COOH). 6 ~30 ppm:
Isopropyl methine carbon (-CH). & ~20 ppm: Isopropyl methyl carbons (-CHs). | | FT-IR (ATR,
cm~1) | ~3300-2500 cm~1 (very broad): O-H stretch of the carboxylic acid dimer. ~1700-1725
cm~1 (strong): C=0 stretch of the carboxylic acid. ~1580-1620 cm~1: C=N stretch of the
oxazole ring. ~1100-1200 cm~*: C-O stretching vibrations within the ring and acid. | | Mass
Spec. (ESI-) | [M-H]~: Predicted at m/z 154.05, corresponding to the deprotonated molecule
(C7HsNO3"). |

Reactivity and Applications in Drug Discovery
Chemical Reactivity

The reactivity of 2-isopropyloxazole-4-carboxylic acid is dominated by its carboxylic acid
group. This functional handle allows for a wide range of derivatizations to explore structure-
activity relationships (SAR).

« Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or
using coupling agents will yield the corresponding esters. Esters are often used as prodrugs
to improve membrane permeability. *[9] Amidation: The use of standard peptide coupling
reagents (e.g., TBTU, HATU, EDC) allows for the formation of amides with a diverse range of
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amines. T[8]his is a cornerstone of medicinal chemistry for building larger, more complex
molecules.

e Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using
strong reducing agents like LiAlH4 or borane complexes.

The oxazole ring is generally stable and aromatic, resistant to many common reaction
conditions. However, it can be susceptible to ring-opening under harsh acidic or basic
conditions, particularly at elevated temperatures.

[7]#### 5.2 Potential as a Bioactive Scaffold

This molecule is an attractive starting point for fragment-based drug discovery (FBDD) and lead
optimization. Its structure can be logically divided into three key pharmacophoric features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2026]. [Online PDF]. Available at:
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molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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